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Compound of Interest

Compound Name:
2,3-Dioxocyclohexane-1-

carbaldehyde

Cat. No.: B13307140

Get Quote

Introduction & Compound Profile
2-Formyl-1,3-cyclohexanedione (CAS: 501-53-1; often supplied as the enol tautomer 2-

(hydroxymethylene)cyclohexane-1,3-dione) is a "privileged scaffold" in drug discovery.[1] While

sometimes indexed under non-standard nomenclature such as 2,3-dioxocyclohexane-1-
carbaldehyde (referring to the vicinal oxygenation pattern in specific tautomers), its utility

stems from its role as a highly reactive

-tricarbonyl equivalent.[1]

This compound exists in a dynamic equilibrium between its tri-keto and enol-keto forms,

making it a versatile electrophile for synthesizing fused heterocyclic systems—specifically

indazoles, benzisoxazoles, and quinolines—which are core pharmacophores in anti-

inflammatory (HPPD inhibitors), antitumor, and neuroactive therapeutics.

Chemical Identity[2][3][4][5]
IUPAC Name: 2-Formylcyclohexane-1,3-dione[2]
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Common Tautomer: 2-(Hydroxymethylene)-1,3-cyclohexanedione[1]

Molecular Formula: C

H

O

[1]

Key Feature: The exocyclic aldehyde carbon and the C1/C3 carbonyls create a 1,3-

dielectrophilic system capable of [3+2] and [3+3] annulations.

Reactivity & Mechanistic Logic
The medicinal value of this compound lies in its ability to condense with binucleophiles. The

reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and pH conditions.

Core Signaling Pathway / Reaction Logic
The following diagram illustrates the divergent synthetic pathways accessible from this single

precursor.
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Caption: Divergent synthesis pathways from 2-formyl-1,3-cyclohexanedione. The reagent

serves as a linchpin for accessing three distinct bioactive scaffolds.

Application 1: Synthesis of Tetrahydroindazoles
(HPPD Inhibitor Scaffold)
The fusion of a pyrazole ring to the cyclohexane core creates the tetrahydroindazole scaffold.

This structure mimics the hydroxyphenylpyruvate dioxygenase (HPPD) transition state, a

mechanism utilized in modern herbicides and repurposable for tyrosinemia type I therapy.

Experimental Protocol: Condensation with
Phenylhydrazine[1]
Objective: Synthesize 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Materials
2-Formyl-1,3-cyclohexanedione (1.0 eq)[1]

Phenylhydrazine (1.1 eq)

Ethanol (Absolute)

Acetic Acid (Catalytic, 10 mol%)

TLC plates (Silica gel 60 F254)

Step-by-Step Methodology
Preparation: Dissolve 1.40 g (10 mmol) of 2-formyl-1,3-cyclohexanedione in 20 mL of

absolute ethanol in a 50 mL round-bottom flask. The solution typically appears pale yellow

due to enolization.

Addition: Add 1.08 mL (11 mmol) of phenylhydrazine dropwise over 5 minutes at room

temperature. Caution: Phenylhydrazine is toxic; use a fume hood.[1]

Catalysis: Add 50 µL of glacial acetic acid.
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Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC

(Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.3) should disappear,

replaced by a highly fluorescent product spot (Rf ~0.6).

Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates

directly.

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under

vacuum.

If no precipitate:[1] Remove solvent under reduced pressure. Redissolve residue in CH

Cl

, wash with water, dry over MgSO

, and concentrate.

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 75–85% Characterization Data:

1H NMR (CDCl

):

8.01 (s, 1H, Pyrazole-H), 7.4-7.5 (m, 5H, Ar-H), 2.85 (t, 2H), 2.50 (t, 2H), 2.18 (m, 2H).

Application 2: Synthesis of 7,8-Dihydroquinolin-
5(6H)-ones[1]
This reaction utilizes the 2-formyl reagent in a multicomponent condensation (or stepwise

reaction with enamines) to generate fused pyridine systems, relevant for multidrug resistance

(MDR) modulators.

Experimental Protocol: Modified Hantzsch
Condensation
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Objective: Synthesize 2-Methyl-7,8-dihydroquinolin-5(6H)-one.

Materials
2-Formyl-1,3-cyclohexanedione (1.0 eq)[1]

3-Aminocrotononitrile or Ethyl 3-aminocrotonate (1.0 eq)[1]

Ammonium Acetate (1.5 eq)

Solvent: DMF or Ethanol[1]

Step-by-Step Methodology
Mixing: In a pressure tube or reflux flask, combine 10 mmol of 2-formyl-1,3-

cyclohexanedione and 10 mmol of the enamine (e.g., ethyl 3-aminocrotonate).

Solvent System: Add 15 mL of Ethanol.

Reaction: Heat to reflux for 6 hours. The reaction proceeds via an initial Michael addition

followed by cyclodehydration.

Isolation: Pour the hot mixture into 50 mL of ice-water. Neutralize with 10% NaHCO

if necessary.

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
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Parameter
Indazole Synthesis
(Protocol 1)

Quinoline Synthesis
(Protocol 2)

Key Reagent Hydrazine / Arylhydrazine Enamine / Ammonia

Solvent Ethanol (Protic) Ethanol or DMF (Polar Aprotic)

Catalyst Acetic Acid (Acidic) Ammonium Acetate (Buffered)

Temp/Time 78°C / 2–4 h 80–100°C / 6–12 h

Common Issue
Regioisomer formation (1H vs

2H)
Polymerization of aldehyde

Solution Control pH (Acid favors 1H) Freshly distilled reagents

Troubleshooting Tip:

Stability: 2-Formyl-1,3-cyclohexanedione is sensitive to oxidation.[1] Store under nitrogen at

4°C. If the solid turns dark brown, recrystallize from water (it forms a stable hydrate) before

use.

Regioselectivity: In indazole synthesis, N1-substituted products are thermodynamically

favored under acidic conditions, while kinetic control (neutral/basic) may yield mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1894538-97-6|Hexaketocyclohexane hydrate|BLD Pharm [bldpharm.com]

2. S-(hydrogen Malonyl)coenzyme A CAS 524-14-1 Manufacturers, Suppliers, Factory -
Home Sunshine Pharma [hsppharma.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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